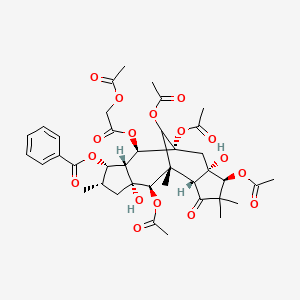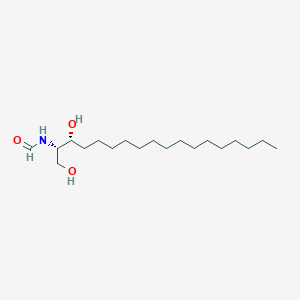![molecular formula C22H22N2O3S2 B1258230 2-[(2-benzyl-3-sulfanylpropanoyl)amino]-3-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid](/img/structure/B1258230.png)
2-[(2-benzyl-3-sulfanylpropanoyl)amino]-3-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-benzyl-3-sulfanylpropanoyl)amino]-3-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid is a complex organic compound with a unique structure that includes a phenylalanine backbone, a thiazole ring, and a mercaptomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-benzyl-3-sulfanylpropanoyl)amino]-3-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the phenylalanine derivative, followed by the introduction of the mercaptomethyl group and the thiazole ring. Common reagents used in these reactions include thionyl chloride, thiourea, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-benzyl-3-sulfanylpropanoyl)amino]-3-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
L-Phenylalanine, N-[(2S)-2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-4-(2-th
Propriétés
Formule moléculaire |
C22H22N2O3S2 |
|---|---|
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
2-[(2-benzyl-3-sulfanylpropanoyl)amino]-3-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C22H22N2O3S2/c25-20(18(14-28)12-15-4-2-1-3-5-15)24-19(22(26)27)13-16-6-8-17(9-7-16)21-23-10-11-29-21/h1-11,18-19,28H,12-14H2,(H,24,25)(H,26,27) |
Clé InChI |
YPGILAVWVRBSAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CS)C(=O)NC(CC2=CC=C(C=C2)C3=NC=CS3)C(=O)O |
Synonymes |
N-((2S)-3-mercapto-2-phenylmethylpropionyl)-4-(2-thiazolyl)-L-phenylalanine Z 13752A Z-13752-A Z13752A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-N-[(1S,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3-indazolecarboxamide](/img/structure/B1258149.png)

![[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] N-(dimethylamino)carbamate](/img/structure/B1258154.png)


![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-sulfooxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B1258162.png)


![N-[(2-methoxyphenyl)methyl]-4-[[[2-(4-methyl-1-piperidinyl)-3,4-dioxo-1-cyclobutenyl]amino]methyl]-1-cyclohexanecarboxamide](/img/structure/B1258166.png)
![2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylate](/img/structure/B1258168.png)

![(2R,6Z)-2-benzyl-1-(cyclopropanecarbonyl)-4-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)-5,8-dihydro-2H-1,4-diazocin-3-one](/img/structure/B1258171.png)

